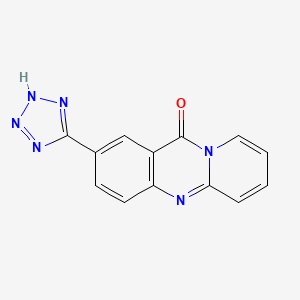
2,6-Dimethylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulene is known for its deep blue color, which is quite unusual for small unsaturated aromatic compounds The structure of this compound consists of a bicyclic system with a five-membered ring fused to a seven-membered ring, with two methyl groups attached at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylazulene typically involves the cyclization of appropriate precursors. One common method is the Diels-Alder reaction followed by dehydrogenation. For instance, starting from a diene and a dienophile, the intermediate product undergoes cyclization to form the azulene core, which is then methylated at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the cyclization and methylation processes.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst is common.
Major Products:
Oxidation: Azulenequinones.
Reduction: Dihydroazulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethylazulene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2,6-Dimethylazulene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress in biological systems. The specific molecular targets and pathways involved are still under investigation, but its unique structure suggests a multifaceted mode of action.
Comparación Con Compuestos Similares
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A derivative with an isopropyl group, found in nature and used in cosmetics.
Chamazulene: Another natural derivative with anti-inflammatory properties.
Uniqueness of 2,6-Dimethylazulene: Compared to its analogs, this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
63264-58-4 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-7-10(2)8-12(11)6-4-9/h3-8H,1-2H3 |
Clave InChI |
JSEKRQGOYPFGKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C=C(C=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
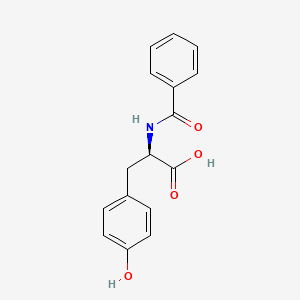
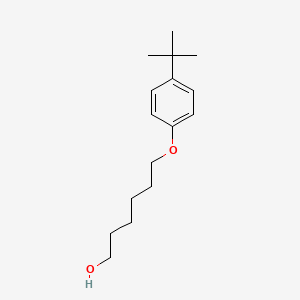
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)


![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
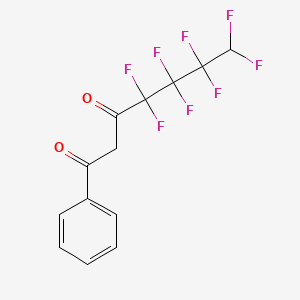
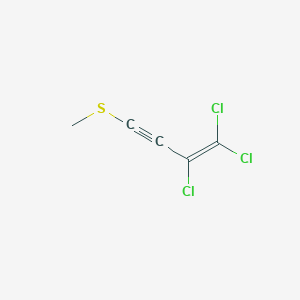
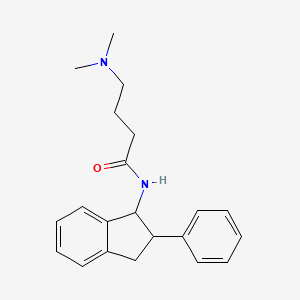
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
